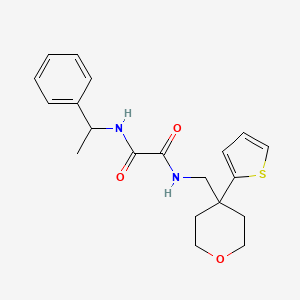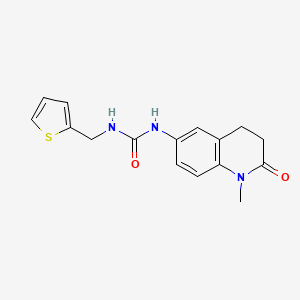
1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
科学的研究の応用
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors
Flexible urea derivatives have been synthesized and evaluated for their antiacetylcholinesterase activity. This research aimed to optimize the spacer length linking pharmacophoric moieties and test compounds with greater conformational flexibility. The study demonstrates the potential of urea derivatives in developing treatments for diseases like Alzheimer's, where acetylcholinesterase inhibition is beneficial (Vidaluc et al., 1995).
Synthesis of Pyrimido[4,5-b]indoles and Quinoline Derivatives
Research into the synthesis of pyrimido[4,5-b]indole derivatives and quinoline dicarboxylate demonstrates the versatility of urea derivatives in creating complex heterocyclic compounds. These findings could be significant for developing new pharmaceuticals and exploring biological activities related to these structural frameworks (Kaptı et al., 2016).
Urea Analogues as Adenosine A(3) Receptor Antagonists
Isoquinoline and quinazoline urea derivatives have shown potential as adenosine A(3) receptor antagonists. This discovery could have implications for treating various diseases, including cancer, inflammatory diseases, and neurological disorders, by modulating adenosine receptor activity (van Muijlwijk-Koezen et al., 2000).
Development of Tetrahydroquinoline Derivatives
The investigation into tetrahydroquinoline derivatives involving ureidoalkylation and α-amidoalkylation reactions highlights the potential of these compounds in central nervous system (CNS) and cardiovascular system (CVS) applications. This research could pave the way for new therapeutic agents targeting these systems (Pandey et al., 2008).
Urea-Fluoride Interaction and Proton Transfer
The study of urea-fluoride interaction reveals significant insights into hydrogen bonding and proton transfer mechanisms. Such fundamental research helps in understanding the chemical behavior of urea derivatives and their potential applications in designing more effective molecular receptors (Boiocchi et al., 2004).
特性
IUPAC Name |
1-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-19-14-6-5-12(9-11(14)4-7-15(19)20)18-16(21)17-10-13-3-2-8-22-13/h2-3,5-6,8-9H,4,7,10H2,1H3,(H2,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIUGLVBTNCLFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

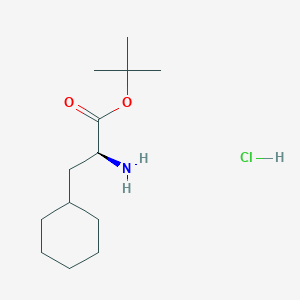
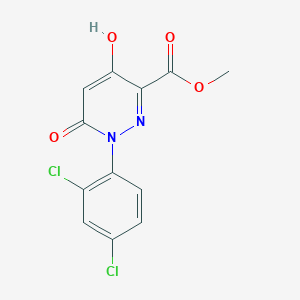
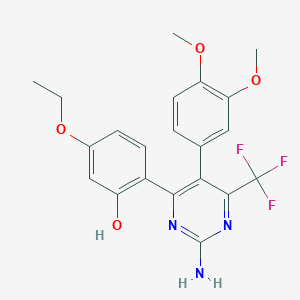
![N-(3-chlorophenyl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2364180.png)
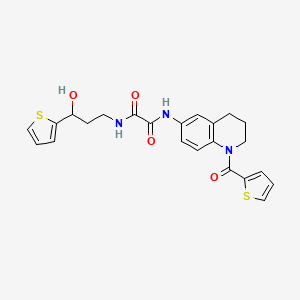

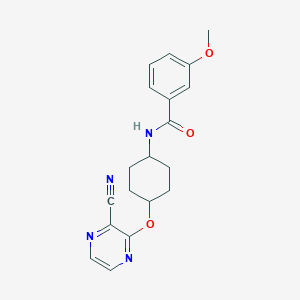
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2364188.png)
![(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2364190.png)

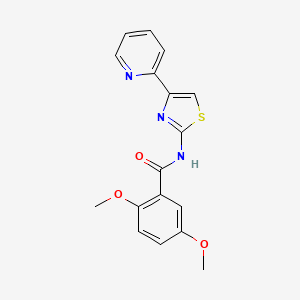

![3-Methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid](/img/structure/B2364196.png)
